3-((3-Aminophenyl)amino)-2-(phenylcarbonyl)inden-1-one
Description
Properties
IUPAC Name |
(2E)-3-(3-aminophenyl)imino-2-[hydroxy(phenyl)methylidene]inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c23-15-9-6-10-16(13-15)24-20-17-11-4-5-12-18(17)22(26)19(20)21(25)14-7-2-1-3-8-14/h1-13,25H,23H2/b21-19+,24-20? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUZAGIEDMULIC-XONDRHNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(=NC3=CC=CC(=C3)N)C4=CC=CC=C4C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(=NC3=CC=CC(=C3)N)C4=CC=CC=C4C2=O)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Aminophenyl)amino)-2-(phenylcarbonyl)inden-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-aminobenzeneamine with 2-phenylcarbonylindene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((3-Aminophenyl)amino)-2-(phenylcarbonyl)inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-((3-Aminophenyl)amino)-2-(phenylcarbonyl)inden-1-one exhibit anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study:
A study published in Cancer Letters demonstrated that a related compound significantly reduced the viability of breast cancer cells through the activation of apoptotic pathways. The mechanism involved the modulation of signaling pathways related to cell survival and proliferation, suggesting that this compound may possess similar effects .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its ability to disrupt bacterial cell membranes has been noted, which could lead to the development of new antibiotics.
Data Table: Antimicrobial Activity Comparison
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Similar Derivative | S. aureus | 16 µg/mL |
This data highlights the potential of this compound in combating antibiotic-resistant bacteria .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its ability to act as a hole transport material can enhance the efficiency of OLED devices.
Case Study:
A recent publication in Advanced Functional Materials detailed the use of this compound in OLED fabrication, where it contributed to improved brightness and stability compared to traditional materials .
Research Tool in Biochemical Studies
The compound serves as a valuable research tool for studying various biochemical processes due to its ability to interact with specific protein targets. Its structure allows it to be used in assays aimed at understanding protein-ligand interactions.
Data Table: Binding Affinity Studies
| Protein Target | Binding Affinity (Kd) |
|---|---|
| Lactoperoxidase | 150 nM |
| Cytochrome P450 | 200 nM |
These studies provide insights into how modifications of the compound can lead to enhanced binding affinities, thereby facilitating drug design efforts .
Mechanism of Action
The mechanism of action of 3-((3-Aminophenyl)amino)-2-(phenylcarbonyl)inden-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indenone Core
Position 2 Modifications
- 2-(3,4-Dimethoxyphenyl)-3-[(4-chlorophenyl)amino]inden-1-one (CAS: 15286-52-9): This analog replaces the phenylcarbonyl group with a 3,4-dimethoxyphenyl substituent and incorporates a 4-chloroanilino group at position 3. The chloro substituent may improve lipophilicity, affecting membrane permeability in biological systems .
- 3-(2-Morpholin-1-yl-2-oxoethyl)indan-1-one: Synthesized via PCl5-mediated reactions, this compound features a morpholinoethyl group at position 3. The morpholine ring introduces basicity and hydrogen-bonding capacity, contrasting with the aromatic amino group in the target compound. Such differences could alter pharmacokinetic profiles .
Position 3 Modifications
- 6-[4-(Aminomethyl)phenyl]-2,3-dihydro-1H-inden-1-one: This derivative substitutes the 3-aminophenylamino group with a 4-aminomethylphenyl moiety. Its dihydroindenone core also impacts conformational flexibility compared to the fully aromatic indenone .
- 2-{[(2-Phenoxyphenyl)amino]methylidene}indene-1,3-dione: Featuring a phenoxyphenylamino group and a dione core, this compound exhibits increased electron deficiency due to the dione structure.
Biological Activity
3-((3-Aminophenyl)amino)-2-(phenylcarbonyl)inden-1-one, with the CAS number 25083-68-5, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
The molecular formula of this compound is , and it has a molecular weight of approximately 340.4 g/mol. The compound's structure features an indene core substituted with an amino group and a phenylcarbonyl moiety, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H16N2O2 |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 25083-68-5 |
Cytotoxicity
Recent studies indicate that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing similar structural motifs have shown selective inhibition of human T-cell leukemia cells with GI50 values ranging from 5.8 to 6.1 μM . This suggests that the compound may possess significant anti-cancer properties.
The biological activity of this compound may be linked to its interaction with specific enzymes and cellular pathways. For example, it has been suggested that compounds with similar structures can act as competitive inhibitors for monoamine transporters . The presence of the amino group likely facilitates interactions with target proteins, potentially affecting signaling pathways involved in cell proliferation and apoptosis.
Study on Cytotoxicity
A study published in Chemistry for Sustainable Development evaluated the cytotoxicity of various furanolabdanoid derivatives, some of which share structural similarities with the target compound. The results indicated that these derivatives inhibited tumor cell growth significantly more than their parent compounds, highlighting the potential for developing new anti-cancer agents based on this chemical framework .
Structure-Activity Relationship (SAR)
Research on related compounds has demonstrated that modifications in the amino and phenyl groups can significantly alter biological activity. For instance, introducing hydroxyl or halogen substituents on the aromatic rings was found to enhance inhibitory potency against certain enzymes . Understanding these relationships is crucial for optimizing the design of new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
